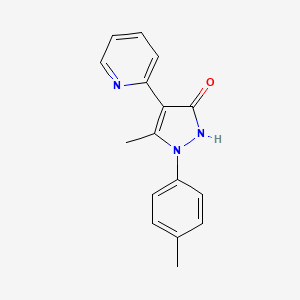

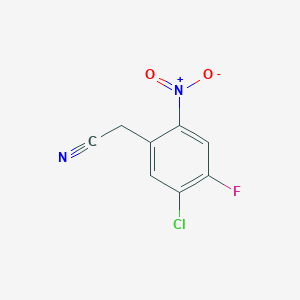

![molecular formula C20H19N5O B2395687 4-(4-((1H-Benzo[d]imidazol-2-yl)methyl)piperazin-1-carbonyl)benzonitril CAS No. 1170190-33-6](/img/structure/B2395687.png)

4-(4-((1H-Benzo[d]imidazol-2-yl)methyl)piperazin-1-carbonyl)benzonitril

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)benzonitrile is a useful research compound. Its molecular formula is C20H19N5O and its molecular weight is 345.406. The purity is usually 95%.

BenchChem offers high-quality 4-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Imidazol-Derivate, wie z. B. das eine , wurden synthetisiert und auf ihre antibakterielle Aktivität gegen ausgewählte mikrobielle Spezies untersucht . Diese Verbindungen haben eine gute antibakterielle und antifungale Aktivität gezeigt .

Entzündungshemmende und Antitumor-Aktivität

Imidazol-Derivate haben entzündungshemmende und Antitumor-Aktivitäten gezeigt . Sie wurden bei der Entwicklung neuer Medikamente für diese Zwecke eingesetzt .

Antidiabetische und Antiallergische Aktivität

Imidazol-Derivate haben auch antidiabetische und antiallergische Aktivitäten gezeigt . Sie werden auf ihre potenzielle Verwendung bei der Behandlung dieser Erkrankungen untersucht .

Antioxidative Aktivität

Imidazol-Derivate haben antioxidative Aktivität gezeigt . Sie werden auf ihre potenzielle Verwendung bei der Bekämpfung von oxidativen Stress-bedingten Krankheiten untersucht .

Antivirale Aktivität

Imidazol-Derivate haben antivirale Aktivitäten gezeigt . Sie werden auf ihre potenzielle Verwendung bei der Behandlung von Virusinfektionen untersucht .

Elastase-Hemmung

Einige Imidazol-Derivate wurden auf ihre Elastase-Hemm-Eigenschaften untersucht . Elastase ist ein Enzym, das Elastin abbaut, ein Protein, das Geweben Elastizität verleiht. Die Hemmung von Elastase kann bei Erkrankungen nützlich sein, bei denen die Elastizität des Gewebes beeinträchtigt ist .

DNA-Bindung

Imidazol-Derivate wurden auf ihre DNA-Bindungseigenschaften untersucht . Das Verständnis, wie diese Verbindungen mit DNA interagieren, kann Einblicke in ihre potenziellen therapeutischen Anwendungen liefern .

Fluoreszierende Proteinchromophore

Imidazol-4-one, eine verwandte Gruppe von Verbindungen, wurden bei der Entwicklung von fluoreszierenden Proteinchromophoren verwendet . Diese werden in einer Vielzahl von Forschungsanwendungen eingesetzt, einschließlich der Zellbildgebung .

Wirkmechanismus

Target of Action

The compound, also known as 4-[4-(1H-benzimidazol-2-ylmethyl)piperazine-1-carbonyl]benzonitrile, is a derivative of imidazole . Imidazole derivatives are known to interact with a broad range of targets, including various enzymes and receptors, due to their versatile chemical and biological properties . .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function . The specific interactions of this compound with its targets would depend on the chemical structure of the compound and the nature of the target.

Biochemical Pathways

Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad range of targets . The downstream effects of these interactions can include changes in cellular signaling, gene expression, and metabolic processes .

Result of Action

Given the broad range of targets and pathways that imidazole derivatives can affect, the effects could potentially include changes in cellular function, gene expression, and physiological responses .

Eigenschaften

IUPAC Name |

4-[4-(1H-benzimidazol-2-ylmethyl)piperazine-1-carbonyl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O/c21-13-15-5-7-16(8-6-15)20(26)25-11-9-24(10-12-25)14-19-22-17-3-1-2-4-18(17)23-19/h1-8H,9-12,14H2,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWVVEIISQDFOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)C4=CC=C(C=C4)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (2Z)-2-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-yl}-3-[(4-methoxyphenyl)amino]prop-2-enoate](/img/structure/B2395606.png)

![1,6,7-trimethyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2395608.png)

![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]cyclopropanecarboxamide](/img/structure/B2395612.png)

![2-fluoro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2395614.png)

![1-methyl-3-[(4-methylpiperidin-1-yl)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2395615.png)

![3-[4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]prop-2-enoic acid](/img/structure/B2395620.png)

![2-phenoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2395624.png)